molecular formula C24H38N4O8S4 B1201582 Thioproperazine dimethanesulfonate CAS No. 2347-80-0

Thioproperazine dimethanesulfonate

Cat. No. B1201582
CAS RN: 2347-80-0
M. Wt: 638.9 g/mol
InChI Key: QPMDKXBBAVQDCB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thioproperazine dimethanesulfonate involves complex chemical processes. A review of polymer-supported syntheses of heterocycles, including thiazine scaffolds, outlines the advancements in solid-phase synthesis (SPS) techniques, which could be applicable to thioproperazine dimethanesulfonate derivatives (Králová et al., 2018). This method demonstrates the accessibility of diverse compounds through SPS, indicating potential pathways for thioproperazine dimethanesulfonate synthesis.

Molecular Structure Analysis

The molecular structure of thioproperazine dimethanesulfonate is crucial for understanding its reactivity and properties. While specific studies on thioproperazine dimethanesulfonate's molecular structure are not directly referenced here, the general approaches to analyzing the structure of similar heterocyclic compounds, as discussed in synthetic strategies for thioxo-triazinones, provide insights into structural determinants that influence chemical behavior and biological activity (Makki et al., 2019).

Chemical Reactions and Properties

The chemical reactivity and properties of thioproperazine dimethanesulfonate can be inferred from related studies on thiazine derivatives. Thiazines, including thioproperazine dimethanesulfonate, exhibit diverse reactivity towards electrophilic and nucleophilic agents under various conditions, which are essential for their pharmacological and biological applications (Sayed & Ahmed, 2017). This versatility underpins the compound's utility in synthetic chemistry and drug development.

Physical Properties Analysis

The physical properties of thioproperazine dimethanesulfonate, such as solubility, melting point, and crystalline structure, are pivotal for its formulation and application. Research on similar compounds, particularly thiazine and benzothiazine derivatives, offers a template for understanding the physical characteristics that impact their practical use in medicinal chemistry and materials science (Badshah & Naeem, 2016).

Chemical Properties Analysis

Thioproperazine dimethanesulfonate's chemical properties, including its stability, reactivity, and interaction with other substances, are crucial for its synthesis and potential applications. Insights into its chemical behavior can be derived from studies on the synthesis and biological value of thiouracils and fused thiouracils, highlighting the importance of structural features in determining the compound's activity and stability (Sayed & Ahmed, 2017).

Scientific Research Applications

  • Neuroleptic Receptor Studies : Thioproperazine, a phenothiazine neuroleptic, has been used in vitro in the study of neuroleptic receptors. It shows specific binding in brain regions rich in dopamine terminals, indicating its high affinity for neuroleptic receptors (Blanchard, Boireau, Garret, & Julou, 1980).

  • Treatment of Ulcerative Colitis : Thioproperazine has been observed to dramatically improve symptoms in patients with ulcerative colitis. It is believed that its centrally induced effects play a significant role in this benefit (Lechín, van der Dijs, Insausti, & Gómez, 1982).

  • Psychiatric Applications : Clinical studies have noted its effectiveness in treating various psychiatric conditions, including schizophrenia and manic syndrome. It has been noted for both its therapeutic effects and side effects, including extrapyramidal symptoms (Ban, Papathomopoulos, & Schwarz, 1962).

  • Increased Dopamine Release : Research has shown that thioproperazine treatment in animals leads to an increased release of dopamine from striatal dopaminergic terminals, suggesting its impact on dopamine neurotransmission (Chéramy, Besson, & Glowinski, 1970).

  • Pharmacological Properties : Thioproperazine has been compared with other phenothiazines like chlorpromazine, highlighting its distinct pharmacological properties, including its effects on the central nervous system and its anti-Parkinsonian drug interactions (Leslie & Maxwell, 1964).

  • Gilles de la Tourette's Treatment : It has been used successfully to treat symptoms of Gilles de la Tourette's disease, showing its potential in managing neurological disorders (Lechín et al., 1982).

  • Other Pharmacological Studies : Various studies have examined the effects of thioproperazine on motor responses, psychotic excitation, mania, and its anti-emetic activity. These studies provide insights into its diverse pharmacological actions and potential therapeutic uses in different medical conditions.

properties

IUPAC Name

N,N-dimethyl-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine-2-sulfonamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O2S2.2CH4O3S/c1-23(2)30(27,28)18-9-10-22-20(17-18)26(19-7-4-5-8-21(19)29-22)12-6-11-25-15-13-24(3)14-16-25;2*1-5(2,3)4/h4-5,7-10,17H,6,11-16H2,1-3H3;2*1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPMDKXBBAVQDCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C.CS(=O)(=O)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38N4O8S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9045558
Record name Thioproperazine dimethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

638.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thioproperazine dimethanesulfonate

CAS RN

2347-80-0
Record name Thioproperazine mesylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002347800
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thioproperazine dimethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thioproperazine dimesilate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.341
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name THIOPROPERAZINE MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71P630M192
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
A SAKAI, T INOUE, A TANIMURA - GANN Japanese Journal of …, 1984 - jstage.jst.go.jp
MATERIALS AND METHODS Chemicals Formulations of the drugs tested were purchased at retail outlets in the Tokyo area. Each formulation contained only the intended drug and …
Number of citations: 15 www.jstage.jst.go.jp
A De Leenheer - Journal of the Association of Official Analytical …, 1973 - academic.oup.com
Ultraviolet spectral data have been tabulated for 41 phenothiazine derivatives and analogs. The general appearance of the spectra is caused by the structure of the tricyclic π-system, …
Number of citations: 26 academic.oup.com
藤沢正計 - YAKUGAKU ZASSHI, 1962 - jstage.jst.go.jp
Stability of thioproperazine to light in aqueous solution was quantitatively evaluated and its stabilization was attempted. The control solution containing 0.72% thiopro perazine …
Number of citations: 2 www.jstage.jst.go.jp

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